Home > Products > Screening Compounds P16170 > Etoposide phosphate
Etoposide phosphate - 117091-64-2

Etoposide phosphate

Catalog Number: EVT-288024
CAS Number: 117091-64-2
Molecular Formula: C29H33O16P
Molecular Weight: 668.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Etoposide phosphate is a water-soluble prodrug of etoposide, a semisynthetic derivative of podophyllotoxin. [ [], [] ] It serves as a crucial compound in scientific research, particularly in the fields of biochemistry, pharmacology, and oncology. [ [] ] Etoposide phosphate's water solubility makes it particularly valuable in research settings, offering advantages over etoposide in terms of formulation and administration for in vitro and in vivo studies.

Synthesis Analysis

The synthesis of etoposide phosphate can be approached through several methods, with notable processes including:

These synthetic routes highlight the adaptability and efficiency of chemical transformations in producing etoposide phosphate suitable for pharmaceutical applications.

Molecular Structure Analysis

Etoposide phosphate's molecular structure features a complex arrangement that includes multiple hydroxyl groups and a phosphonic acid moiety. The IUPAC name for etoposide phosphate is:

\text{ 4 10R 11R 15R 16S 16 2R 4aR 6R 7R 8R 8aS 7 8 dihydroxy 2 methyl hexahydro 2H pyrano 3 2 d 1 3 dioxin 6 yl oxy}-12-oxo-4,6,13-trioxatetracyclo[7.7.0.0^{3,7}.0^{11,15}]hexadeca-1,3(7),8-trien-10-yl]-2,6-dimethoxyphenoxy}phosphonicacid}}

The compound contains several stereogenic centers that contribute to its biological activity and solubility characteristics . The presence of a phosphonate group enhances its solubility in aqueous environments compared to its parent compound.

Chemical Reactions Analysis

Etoposide phosphate participates in several chemical reactions relevant to its pharmacological activity:

  1. Dephosphorylation: In vivo, etoposide phosphate undergoes rapid dephosphorylation to convert into active etoposide. This process is crucial as it activates the compound for its therapeutic effects .
  2. Topoisomerase II Interaction: Etoposide phosphate exerts its antitumor effects by forming a complex with topoisomerase II and DNA. This interaction leads to double-stranded DNA breaks that impede DNA repair mechanisms and ultimately induce apoptosis in cancer cells .
  3. Hydrolysis: The hydrolysis of phosphorylated intermediates during synthesis can lead to various by-products; hence careful control over reaction conditions is essential to maximize yield and purity .
Mechanism of Action

The mechanism of action for etoposide phosphate closely resembles that of etoposide itself:

  1. Topoisomerase II Inhibition: Etoposide inhibits topoisomerase II by stabilizing the enzyme-DNA complex during DNA replication and transcription processes. This stabilization results in DNA strand breaks that cannot be repaired effectively .
  2. Cell Cycle Arrest: The drug primarily affects cells during the G2 and S phases of the cell cycle. At higher concentrations, it can cause cell lysis upon entering mitosis; at lower concentrations, it inhibits progression into prophase .
  3. Pharmacokinetics: Following intravenous administration, etoposide phosphate shows similar pharmacokinetic profiles to etoposide regarding absorption and distribution parameters (AUC and Cmax) .
Physical and Chemical Properties Analysis

Etoposide phosphate exhibits several notable physical and chemical properties:

  • Solubility: It has a water solubility of approximately 0.711 mg/mL .
  • LogP: The logP values indicate moderate lipophilicity (around 0.84), which influences its bioavailability and membrane permeability .
  • pKa Values: The strongest acidic pKa is reported at 1.46 with a basic pKa at -3.7 .
  • Molecular Weight: The average molecular weight is approximately 668.54 g/mol with a monoisotopic weight slightly lower at 668.15 g/mol .

These properties contribute to its effectiveness as an antineoplastic agent while also influencing its formulation strategies.

Applications

Etoposide phosphate has significant applications in oncology:

  1. Cancer Treatment: It is primarily used in treating small cell lung cancer and testicular cancer due to its potent cytotoxic effects against rapidly dividing cells .
  2. Combination Therapy: Etoposide phosphate can be combined with other chemotherapeutic agents like carboplatin to enhance efficacy while reducing toxicity compared to traditional regimens .
  3. Research Applications: In preclinical studies, etoposide phosphate has been evaluated for its potential use against various other malignancies due to its mechanism of action targeting topoisomerase II .
Historical Development and Evolution of Etoposide Phosphate as a Chemotherapeutic Agent

Discovery of Podophyllotoxin Derivatives in Anticancer Research

The anticancer potential of Podophyllum peltatum (American mayapple) was recognized for centuries in traditional medicine before scientific validation. Native American communities utilized podophyllin resin from the plant's rhizome as an emetic, vermifuge, and topical treatment for conditions like snakebites and warts [3] [9]. The biologically active component, podophyllotoxin, was first isolated in 1880, but its complex structure wasn't fully elucidated until the 1930s [3] [5]. Podophyllotoxin functions as a potent antimitotic agent by binding tubulin and disrupting microtubule assembly, effectively preventing cell division. However, its severe systemic toxicity (including neurotoxicity and gastrointestinal damage) and narrow therapeutic window rendered it unsuitable for systemic cancer therapy [9].

The search for less toxic, more effective derivatives began in the 1950s. Researchers at Sandoz, led by pharmacologist Hartmann F. Stähelin, systematically screened podophyllotoxin extracts and impurities [3]. This effort led to the identification of a previously overlooked impurity with distinct properties. Subsequent chemical modification of this compound yielded two pivotal semisynthetic derivatives: teniposide (VM-26) and etoposide (VP-16-213, later VP-16) [3] [5]. Crucially, these modifications induced a fundamental shift in mechanism of action. While podophyllotoxin targeted tubulin, etoposide and teniposide primarily inhibited DNA topoisomerase II (TOP2), an enzyme critical for DNA replication and cell division [3] [9]. This shift, coupled with a significantly improved therapeutic index, marked the birth of a new class of chemotherapeutic agents – the podophyllotoxin-derived topoisomerase II inhibitors.

Table 1: Key Podophyllotoxin Derivatives in Anticancer Development

CompoundSource/TypePrimary MechanismClinical LimitationKey Advantage Over Podophyllotoxin
PodophyllotoxinNatural lignanTubulin binding → Mitotic arrestSevere systemic toxicityN/A
Teniposide (VM-26)Semisynthetic derivativeTOP2 inhibition → DNA breaksLow water solubility, hypersensitivityReduced neurotoxicity, TOP2 targeting
Etoposide (VP-16)Semisynthetic derivativeTOP2 inhibition → DNA breaksLow water solubility, requires toxic excipientsOral bioavailability, broader utility
Etoposide PhosphateWater-soluble prodrug of EtoposideConverted to Etoposide → TOP2 inhibitionDependent on conversion efficiencyHigh water solubility, no solubilizing agents needed

Semisynthetic Pathways: From Etoposide to Etoposide Phosphate

The journey from podophyllotoxin to etoposide phosphate involved sophisticated multi-step chemical transformations. The initial breakthrough was the synthesis of etoposide (VP-16) itself. Etoposide is synthesized from 4'-demethylepipodophyllotoxin (4'-DMEP), a key precursor obtained from podophyllotoxin [3] [9]. The critical structural modification differentiating etoposide from podophyllotoxin is the glycosidic linkage of a modified glucose moiety (4,6-O-(R)-ethylidene-β-D-glucopyranose) to the 4-position of the epipodophyllotoxin aglycone core [9] [10]. This glucoside structure is essential for etoposide's TOP2 inhibitory activity and reduced tubulin-binding affinity compared to podophyllotoxin [9]. The chemical formula of etoposide is C₂₉H₃₂O₁₃ [6] [10].

Despite its efficacy against various cancers (notably testicular and small cell lung cancer), etoposide's clinical utility was hampered by its extremely low water solubility (< 0.1 mg/mL). This necessitated formulation in non-aqueous vehicles containing polysorbate 80 (Tween 80) and polyethylene glycol for intravenous administration [3] [7]. These excipients were associated with significant hypersensitivity reactions (flushing, hypotension, bronchospasm) during infusion [1] [3].

To overcome this limitation, etoposide phosphate (Etopophos®) was developed as a rationally designed prodrug. The prodrug strategy involved chemically modifying the poorly soluble parent drug into a precursor that could rapidly convert in vivo to the active form. Etoposide phosphate is synthesized by phosphorylation of the 4'-phenolic hydroxyl group of etoposide [3] [4] [10]. This modification yielded the chemical formula C₂₉H₃₂O₁₃ → C₂₉H₃₂O₁₅P (or C₂₉H₃₃O₁₆P for the acid form) [10]. The addition of the hydrophilic phosphate group dramatically altered the physicochemical properties:

  • Water Solubility: Increased to > 20 mg/mL, exceeding a 200-fold improvement over etoposide [3] [7].
  • Chemical Stability: Suitable for lyophilization and storage as a stable powder (Etopophos® vials) [3].
  • Bioactivation: The phosphate group acts as a readily cleavable promoiety. Etoposide phosphate undergoes rapid and quantitative enzymatic hydrolysis by endogenous alkaline phosphatases in plasma and tissues, releasing the active etoposide molecule within minutes after intravenous administration [4] [7] [8].

Table 2: Structural Evolution and Properties from Etoposide to Etoposide Phosphate

PropertyEtoposide (VP-16)Etoposide Phosphate (Etopophos®)Impact of Modification
Chemical StructureC₂₉H₃₂O₁₃; Phenolic -OH at 4' positionC₂₉H₃₂O₁₅P; Phosphate ester at 4' -OHAddition of ionizable phosphate group
Key Functional Group4'-phenolic hydroxyl4'-phosphate esterEnables rapid enzymatic hydrolysis
Water SolubilityVery low (< 0.1 mg/mL)High (> 20 mg/mL)Eliminates need for organic solubilizers (Tween 80)
Primary FormulationConcentrate in polysorbate 80/PEG/ethanolLyophilized powder reconstituted in waterSimplified preparation, reduced hypersensitivity risk
Mechanism of ActivationActive compoundProdrug → Etoposide via alkaline phosphatasesRapid systemic conversion ensures therapeutic activity

Key Milestones in Prodrug Optimization for Enhanced Solubility

The development of etoposide phosphate represents a classic case of prodrug optimization specifically targeting the critical limitation of poor aqueous solubility. The primary objective was unequivocally achieved: elimination of the toxic solubilizing agents required for intravenous etoposide. Clinical studies confirmed that intravenous etoposide phosphate administration bypasses the polysorbate 80 vehicle, virtually eliminating the hypersensitivity reactions associated with standard etoposide infusion [1] [3] [7]. This significantly improved the safety and tolerability of intravenous administration.

Beyond hypersensitivity mitigation, the enhanced solubility conferred major practical advantages:

  • Reduced Infusion Volume: Etoposide phosphate could be administered in small volumes of normal saline or dextrose solution, facilitating outpatient administration and improving patient convenience [3].
  • Faster Administration: Reconstituted etoposide phosphate solution could be administered safely as a 5-10 minute intravenous bolus or short infusion, compared to the 30-60 minute infusion typically required for etoposide to minimize hypotension risk [3] [7] [8]. This streamlined clinical workflow.
  • Compatibility: High water solubility improved compatibility with other intravenous fluids and medications [7].
  • Stability: The lyophilized powder formulation (Etopophos®) offered excellent shelf-life stability, simplifying storage and distribution compared to liquid etoposide formulations [3].

Pharmacokinetic studies demonstrated bioequivalence between etoposide phosphate and etoposide. After intravenous administration, etoposide phosphate undergoes rapid linear conversion to etoposide, catalyzed by ubiquitous alkaline phosphatases. The peak plasma concentration of etoposide after etoposide phosphate injection occurs within minutes, and the resulting plasma concentration-time profiles (AUC, Cmax, t½) of etoposide are indistinguishable from those achieved after equimolar doses of conventional intravenous etoposide [4] [7] [8]. This confirmed that the prodrug modification did not alter the active agent's disposition but merely provided a superior delivery vehicle. Oral bioavailability studies showed etoposide phosphate achieves higher and more consistent absorption (66-84%) compared to oral etoposide (25-75%, often ~50% at higher doses) [7] [9], although its primary use remains intravenous.

The success of etoposide phosphate spurred interest in further optimization strategies. While etoposide phosphate solved the intravenous solubility issue, challenges like variable oral bioavailability, myelosuppression (dose-limiting toxicity), and development of resistance mechanisms (e.g., P-glycoprotein efflux, TOP2 mutations) persisted. Research explored:

  • Novel Analogues: Seeking improved TOP2 targeting or resistance profiles [4].
  • Nanomedicine Approaches: Liposomal, polymeric nanoparticle, and inorganic nanocarrier systems to enhance tumor targeting, reduce systemic exposure, and potentially overcome resistance [4].
  • Combination Prodrugs: Linking etoposide to targeting moieties or other functional groups [4].

Despite these ongoing efforts, etoposide phosphate (marketed as Etopophos® by Bristol-Myers Squibb) remains a clinically vital agent, included on the WHO List of Essential Medicines. Its development stands as a landmark achievement in medicinal chemistry, demonstrating how rational prodrug design (specifically phosphorylation) can overcome critical pharmaceutical barriers and expand the therapeutic utility of a potent anticancer agent [3] [5].

Table 3: Impact of Etoposide Phosphate Prodrug Optimization

ParameterConventional IV EtoposideEtoposide Phosphate (IV)Advantage of Prodrug
Solubilizing AgentsRequired (Polysorbate 80, PEG, Ethanol)Not Required (Water-soluble)Eliminates excipient-related hypersensitivity
Standard Infusion Time30-60 minutes5-10 minutes (bolus possible)Faster administration, reduced chair time
Hypersensitivity RiskSignificant (attributed to polysorbate 80)Minimal to noneImproved safety profile
Reconstitution/PreparationComplex dilution requiredSimple reconstitution in water/salineEase of use, reduced errors
Bioequivalence (Etoposide exposure)ReferenceEquivalent AUC, Cmax, half-lifeTherapeutic efficacy maintained
Oral BioavailabilityHighly variable (25-75%)Higher and more consistent (66-84%)Potential for more reliable oral dosing

Properties

CAS Number

117091-64-2

Product Name

Etoposide phosphate

IUPAC Name

[4-[(5S,5aR,8aR,9R)-5-[(7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenyl] dihydrogen phosphate

Molecular Formula

C29H33O16P

Molecular Weight

668.5 g/mol

InChI

InChI=1S/C29H33O16P/c1-11-38-9-20-27(42-11)23(30)24(31)29(43-20)44-25-14-7-17-16(40-10-41-17)6-13(14)21(22-15(25)8-39-28(22)32)12-4-18(36-2)26(19(5-12)37-3)45-46(33,34)35/h4-7,11,15,20-25,27,29-31H,8-10H2,1-3H3,(H2,33,34,35)/t11?,15-,20?,21+,22-,23?,24?,25+,27?,29?/m0/s1

InChI Key

LIQODXNTTZAGID-GDAYZDJCSA-N

SMILES

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)(O)O)OC)O)O

Solubility

Soluble in DMSO, not in water

Synonyms

BMY 40481-30
BMY-40481
BMY-40481-30
Etophos
Etopofos
Etopophos
etoposide phosphate

Canonical SMILES

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)(O)O)OC)O)O

Isomeric SMILES

CC1OCC2C(O1)C(C(C(O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)(O)O)OC)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.